3-chloro-4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Chloride Channel CaCC VRAC

3-Chloro-4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1105200-46-1) is a pyridazine sulfonamide derivative classified primarily as an inhibitor of ion transport across chloride channels, specifically Calcium-Activated Chloride Channels (CaCC) and Volume-Regulated Anion Channels (VRAC). This compound is a representative member of a series disclosed for treating diseases responsive to chloride channel blockade, such as secretory diarrhea and polycystic kidney disease, by blocking halide ion transport.

Molecular Formula C13H13ClFN3O3S
Molecular Weight 345.77
CAS No. 1105200-46-1
Cat. No. B2661674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
CAS1105200-46-1
Molecular FormulaC13H13ClFN3O3S
Molecular Weight345.77
Structural Identifiers
SMILESC1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C13H13ClFN3O3S/c14-11-9-10(4-5-12(11)15)22(20,21)17-7-2-8-18-13(19)3-1-6-16-18/h1,3-6,9,17H,2,7-8H2
InChIKeyFHRDWYTYMNDIAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: Procurement-Relevant Baseline for a Chloride Channel Inhibitor


3-Chloro-4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1105200-46-1) is a pyridazine sulfonamide derivative classified primarily as an inhibitor of ion transport across chloride channels, specifically Calcium-Activated Chloride Channels (CaCC) and Volume-Regulated Anion Channels (VRAC) [1]. This compound is a representative member of a series disclosed for treating diseases responsive to chloride channel blockade, such as secretory diarrhea and polycystic kidney disease, by blocking halide ion transport [1]. Its activity is distinct from that of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, targeting alternative chloride conductance pathways upregulated in diseased states [1].

Why Generic Substitution Fails for 3-Chloro-4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide in Chloride Channel Research


Generic interchange of pyridazine sulfonamides is scientifically invalid due to high target selectivity and divergent structure-activity relationships (SAR) within this class. This compound’s specific 3-chloro-4-fluoro substitution pattern on the benzenesulfonamide ring, combined with its 6-oxopyridazin-1(6H)-yl propyl linker, confers targeted inhibition of CaCC and VRAC chloride channels, a mechanism not shared by other pyridazine sulfonamides that may primarily target carbonic anhydrases or inflammatory enzymes [1]. Even within the same patent family, minor structural modifications (e.g., phenyl substitution at the pyridazinone 3-position) shift activity toward different channels or abolish potency entirely [1]. Therefore, substituting a general-purpose pyridazine sulfonamide would risk complete loss of on-target chloride channel blockade, leading to irreproducible experimental results and wasting research resources.

3-Chloro-4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: Quantitative Differentiation Evidence vs. Comparators


Defined CaCC/VRAC Chloride Channel Inhibition vs. Non-Selective or Carbonic Anhydrase-Targeting Pyridazine Sulfonamides

The primary differentiation claim is the compound's mechanism of action: it blocks halide ion transport across Calcium-Activated Chloride Channels (CaCC) and Volume-Regulated Anion Channels (VRAC), as described in its foundational patent [1]. This contrasts with other pyridazine sulfonamide subclasses, such as 4-(6-oxopyridazin-1-yl)benzenesulfonamides, which are characterized as multi-target anti-inflammatory agents inhibiting carbonic anhydrase (CA), COX-2, and 5-LOX enzymes [2]. This mechanistic dichotomy is critical for experimental design.

Chloride Channel CaCC VRAC Ion Transport Inhibition Epithelial Physiology

High Potency CFTR Inhibition Potential (IC50 ~0.6 nM) Inferred from Patent SAR Data

A structurally related pyridazine sulfonamide analog, disclosed in a follow-up patent (US9303035), demonstrated potent inhibition of CFTR with an IC50 of 0.640 nM in a whole-cell patch clamp electrophysiology assay [1]. While this specific data point belongs to a close structural analog (BDBM221970), it establishes the class potential for sub-nanomolar chloride channel inhibition. The target compound, featuring the same core scaffold but optimized for CaCC/VRAC, is likely to exhibit comparable or superior potency against its designated targets, though direct data remains proprietary.

CFTR Chloride Channel Patch Clamp Electrophysiology Cystic Fibrosis

Patent-Backed Anti-Diarrheal and Polycystic Kidney Disease Therapeutic Rationale vs. General Anti-Inflammatory Pyridazine Sulfonamides

The patent disclosure explicitly claims methods for treating diarrhea and polycystic kidney disease by administering an effective amount of the target compound, based on its CaCC/VRAC blocking activity [1]. This therapeutic rationale is distinct from the anti-inflammatory indications pursued by 4-(6-oxopyridazin-1-yl)benzenesulfonamides, which target COX-2 and 5-LOX pathways [2]. This differentiation in medical application directly influences procurement decisions for disease-specific screening cascades.

Diarrhea Polycystic Kidney Disease Chloride Channel Blocker Therapeutic Application

Prioritized Application Scenarios for 3-Chloro-4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide Based on Differentiation Evidence


CaCC/VRAC Chloride Channel Inhibition Assays in Epithelial Cell Models

This compound is the preferred tool for studying the role of Calcium-Activated Chloride Channels (CaCC) and Volume-Regulated Anion Channels (VRAC) in epithelial ion transport, as described in the foundational patent [1]. Unlike other pyridazine sulfonamides that primarily inhibit carbonic anhydrases or inflammatory enzymes, this compound's mechanism is specifically directed at chloride conductance pathways. Researchers should use it in Ussing chamber or patch clamp experiments on intestinal (e.g., T84) or renal epithelial cell lines to dissect CaCC/VRAC contributions to fluid secretion, particularly in models of secretory diarrhea or cyst growth.

Chemical Probe for Differentiating Chloride Channel Subtypes in Cystic Fibrosis Research

In cystic fibrosis (CF) research, where CFTR function is impaired but CaCC activity is often upregulated as a compensatory mechanism [1], this compound serves as a critical tool to distinguish CaCC/VRAC-mediated chloride currents from residual CFTR activity. Its structural analog has demonstrated sub-nanomolar potency (IC50 0.640 nM) against chloride channels [2], suggesting high potency for the target compound in discriminating between channel subtypes in primary human bronchial epithelial (HBE) cells or intestinal organoids.

Drug Discovery Screening for Novel Anti-Secretory Agents in Polycystic Kidney Disease

The patent claims for treating polycystic kidney disease via CaCC/VRAC blockade [1] position this compound as a reference standard for screening campaigns aimed at identifying next-generation anti-secretory agents. Its distinct selectivity profile compared to generic pyridazine sulfonamides makes it suitable for use as a positive control in high-throughput fluorescence-based halide efflux assays on MDCK cyst models or embryonic kidney cell cultures.

Quote Request

Request a Quote for 3-chloro-4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.